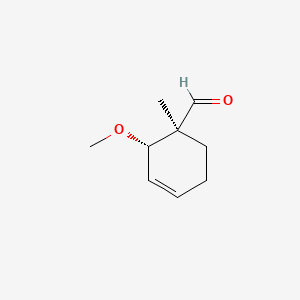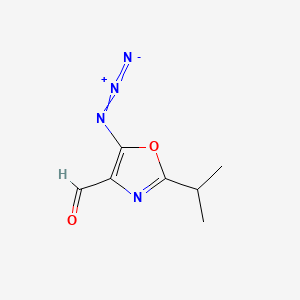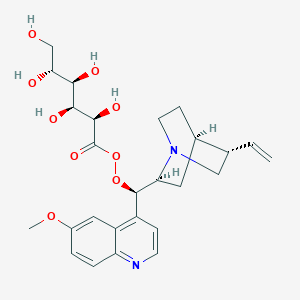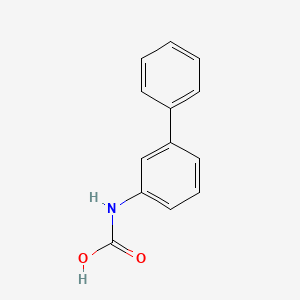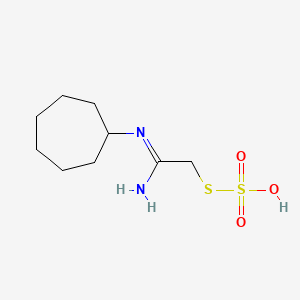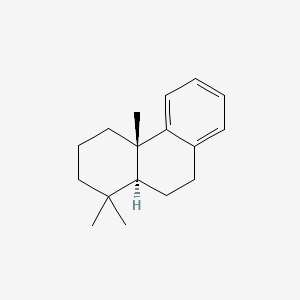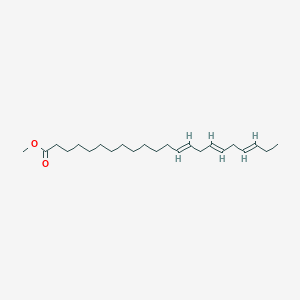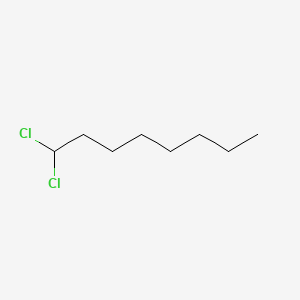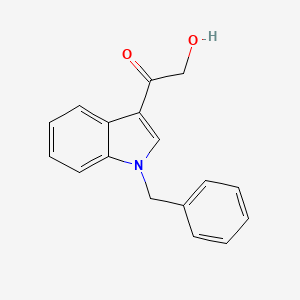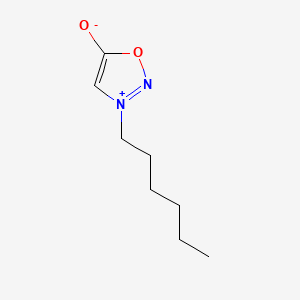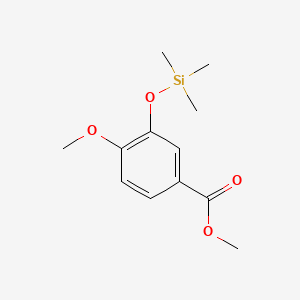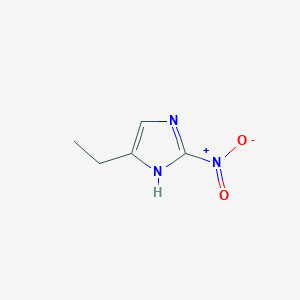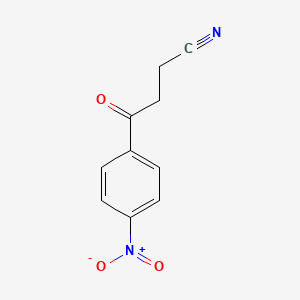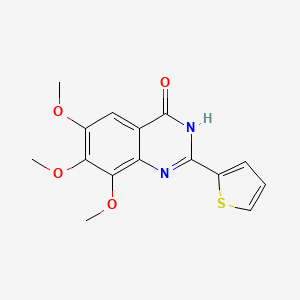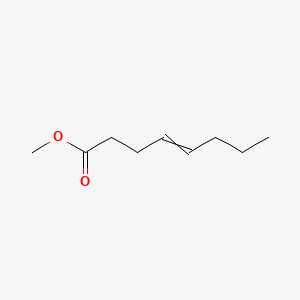
Methyl (Z)-4-octenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octenoic acid methyl ester, also known as methyl 4-octenoate, is an organic compound with the molecular formula C9H16O2. It is an ester derived from 4-octenoic acid and methanol. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Octenoic acid methyl ester can be synthesized through the esterification of 4-octenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction is as follows:
4-Octenoic acid+MethanolAcid Catalyst4-Octenoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of 4-octenoic acid methyl ester involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed. The ester is then separated from the reaction mixture through distillation. This method ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
4-Octenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-octenoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Peracids, mild temperatures.
Major Products Formed
Hydrolysis: 4-Octenoic acid and methanol.
Reduction: 4-Octen-1-ol.
Oxidation: Epoxides or diols.
科学的研究の応用
4-Octenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
作用機序
The mechanism of action of 4-octenoic acid methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 4-octenoic acid and methanol, which can then participate in further biochemical pathways. The double bond in the ester allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacks the double bond.
Methyl 4-methyloctanoate: Similar ester with a methyl group on the fourth carbon.
Methyl 4-decenoate: Similar ester with a longer carbon chain.
Uniqueness
4-Octenoic acid methyl ester is unique due to the presence of the double bond in its structure, which imparts distinct chemical reactivity and properties. This double bond allows for additional reactions such as oxidation and reduction, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
methyl oct-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3 |
InChIキー |
SSPBQLGVUAXSMH-UHFFFAOYSA-N |
正規SMILES |
CCCC=CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


